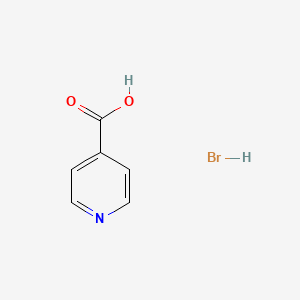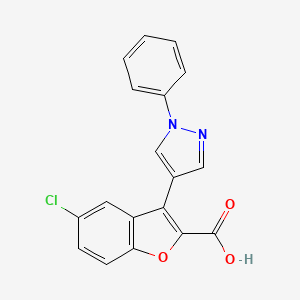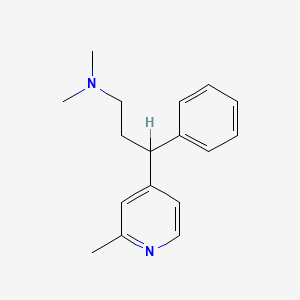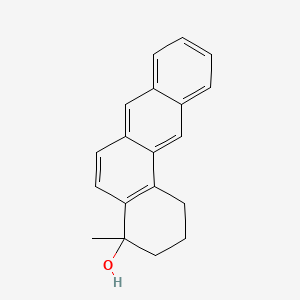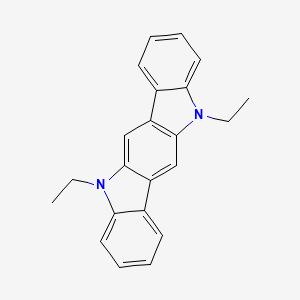![molecular formula C22H19N B14342440 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene CAS No. 101607-48-1](/img/structure/B14342440.png)
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a nitrogen atom, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene typically involves multi-step organic reactions. These steps often include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions. The reaction conditions may involve the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired pentacyclic structure.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle the complex reactions involved.
化学反应分析
Types of Reactions
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
科学研究应用
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.0 .0?,?.0 ?, ocosa-1(14),2(11),3,9,15,17,19,21-octaen-8-one
- 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Uniqueness
What sets 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene apart from similar compounds is its specific pentacyclic structure and the presence of a nitrogen atom within the ring system. This unique structure can result in distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
CAS 编号 |
101607-48-1 |
|---|---|
分子式 |
C22H19N |
分子量 |
297.4 g/mol |
IUPAC 名称 |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene |
InChI |
InChI=1S/C22H19N/c1-14-17-12-10-16-7-3-5-9-19(16)22(17)23-20-13-11-15-6-2-4-8-18(15)21(14)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
InChI 键 |
FOTVWYIYAUHATG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C2=NC4=C1C5=CC=CC=C5C=C4)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



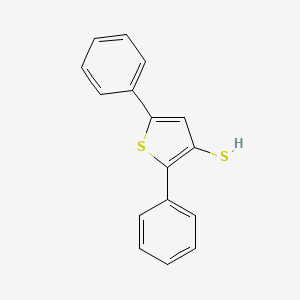
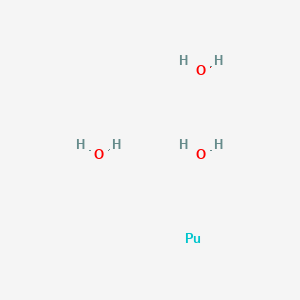
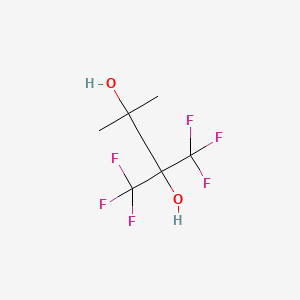
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
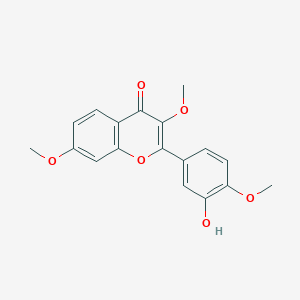
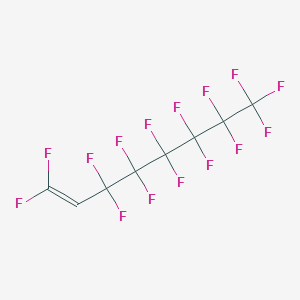
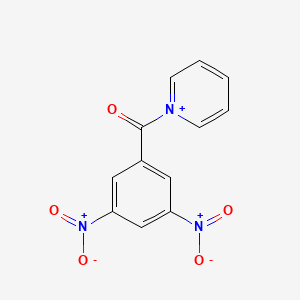
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
